3-Methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid
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Overview
Description
3-Methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclo[2.2.1]heptane core fused with a cyclopropane ring, making it an interesting subject for chemical research due to its structural rigidity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis often begins with commercially available bicyclo[2.2.1]hept-5-ene derivatives.
Cyclopropanation: A key step involves the cyclopropanation of the bicyclo[2.2.1]hept-5-ene derivative using diazo compounds in the presence of a catalyst such as rhodium or copper.
Carboxylation: The final step involves the carboxylation of the intermediate to introduce the carboxylic acid group, typically using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for the cyclopropanation step and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or carboxylic acid groups, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Ammonia or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
3-Methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its unique structure and reactivity.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.
Industry: Utilized in the synthesis of complex organic molecules for materials science and polymer chemistry.
Mechanism of Action
The mechanism of action of 3-Methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The spirocyclic structure can influence the binding affinity and specificity of the compound, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-bicyclo[2.2.1]heptane]: Similar spirocyclic structure but lacks the methoxycarbonyl and carboxylic acid groups.
Bicyclo[2.2.1]heptane derivatives: Various derivatives with different functional groups, providing a range of reactivity and applications.
Uniqueness
3-Methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-carboxylic acid is unique due to its combination of a spirocyclic structure with both methoxycarbonyl and carboxylic acid functional groups. This combination imparts distinct chemical properties and reactivity, making it a versatile compound in synthetic and applied chemistry.
Properties
IUPAC Name |
3-methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-16-11(15)9-7-3-2-6(8(9)10(13)14)12(7)4-5-12/h2-3,6-9H,4-5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCTYGRGGTZHAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2C=CC(C1C(=O)O)C23CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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